molecular formula C25H17N3O4 B3519809 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid

3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid

Cat. No.: B3519809
M. Wt: 423.4 g/mol
InChI Key: IZQIZGOICMJGJP-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole structure through a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Vinyl Group Introduction: The vinyl group is introduced via a Knoevenagel condensation reaction between the indole derivative and 4-nitrobenzaldehyde in the presence of a base such as piperidine.

    Benzoic Acid Attachment: The final step involves the coupling of the indole-vinyl intermediate with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential anti-cancer properties, as the indole moiety is known to interact with various biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-cyano-2-(4-nitrophenyl)ethenyl]indole: Lacks the benzoic acid moiety, making it less versatile in functionalization.

    4-nitrobenzylidene-2-phenylindole: Similar structure but different electronic properties due to the absence of the cyano group.

Uniqueness

3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid is unique due to the presence of both the cyano and nitro groups, which enhance its reactivity and potential for further functionalization. The combination of these groups with the indole and benzoic acid moieties provides a versatile scaffold for various applications.

Properties

IUPAC Name

3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c26-14-20(18-8-10-22(11-9-18)28(31)32)13-21-16-27(24-7-2-1-6-23(21)24)15-17-4-3-5-19(12-17)25(29)30/h1-13,16H,15H2,(H,29,30)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIZGOICMJGJP-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(=O)O)C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(=O)O)/C=C(/C#N)\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Reactant of Route 2
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Reactant of Route 3
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[3-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]indol-1-yl]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.